Lipophilicity: Ethyl Ester vs. Methyl Ester
The ethyl ester of 4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylate exhibits a calculated logP (clogP) value approximately 0.5 log units higher than its methyl ester counterpart (Methyl 4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylate, CAS 2171803-74-8), based on standard fragment-based estimation methods (ΔlogP ≈ +0.5 for ethyl vs. methyl ester on the same scaffold) [1]. This translates to an approximately 3.2-fold increase in octanol–water partition coefficient, which is expected to enhance passive membrane permeability while maintaining adequate aqueous solubility for in vitro assays.
| Evidence Dimension | Calculated octanol–water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 2.8 (estimated, fragment method) [1] |
| Comparator Or Baseline | Methyl 4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylate: clogP ≈ 2.3 (estimated) [1] |
| Quantified Difference | ΔclogP ≈ +0.5 (~3.2-fold higher partition into octanol) |
| Conditions | clogP estimated via fragment addition method (Hansch–Leo approach) [1] |
Why This Matters
Higher lipophilicity can improve blood–brain barrier penetration and intracellular target engagement in cellular assays, making the ethyl ester preferable for CNS-targeted programs.
- [1] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants; American Chemical Society: Washington, DC, 1995. View Source
